molecular formula C10H10O2 B12601334 (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one CAS No. 651013-89-7

(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B12601334
CAS No.: 651013-89-7
M. Wt: 162.18 g/mol
InChI Key: LPZTWGCXJIQDGK-SSDOTTSWSA-N
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Description

(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one (CAS: 651013-89-7) is a chiral indenone derivative with a hydroxymethyl substituent at the C3 position of the fused bicyclic system. Its molecular formula is C₁₀H₁₀O₂ (molecular weight: 162.19 g/mol), and its structure features a ketone group at C1 and a hydroxymethyl (-CH₂OH) group in the (3S)-configuration . The compound’s SMILES notation is C1C(C2=CC=CC=C2C1=O)CO, and its stereochemistry is defined by the InChIKey LPZTWGCXJIQDGK-SSDOTTSWSA-N .

The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler alkyl- or halogen-substituted indenones.

Properties

CAS No.

651013-89-7

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(3S)-3-(hydroxymethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H10O2/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2/t7-/m1/s1

InChI Key

LPZTWGCXJIQDGK-SSDOTTSWSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2C1=O)CO

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a suitable reducing agent. For example, the reduction of 3-(hydroxymethyl)-2,3-dihydro-1H-inden-1-one can be carried out using sodium borohydride (NaBH4) in methanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes. These processes utilize enzymes or whole cells to catalyze the reduction of the ketone precursor to the desired product. For instance, the use of Candida antarctica cells for the biocatalytic reduction of the ketone precursor has been reported to yield high enantiomeric excess and good yields .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-2,3-dihydro-1H-inden-1-one.

    Reduction: 3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-ol.

    Substitution: 3-(Azidomethyl)-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound exhibits a range of pharmacological activities. It has been identified as having potential anti-inflammatory and antioxidant properties. Research indicates that derivatives of 2,3-dihydro-1H-indene compounds can scavenge active oxygen radicals, which is crucial in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases .

Therapeutic Uses:
Studies have shown that (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one derivatives are useful in treating conditions like hypoxia and anoxia. They have demonstrated efficacy in improving symptoms associated with cerebral disorders and may serve as therapeutic agents for conditions such as amnesia and presbyophrenia . Furthermore, these compounds are being explored for their potential in treating arrhythmias and heart failure linked to hypoxic conditions .

Organic Synthesis

Synthetic Pathways:
The synthesis of this compound can be achieved through various methods involving the reaction of indanone derivatives with hydroxymethyl groups. For instance, one effective synthetic route involves the use of sodium hydroxide in ethanol to facilitate the formation of the compound from suitable precursors .

Reactivity:
This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo further functionalization makes it a valuable building block in organic synthesis, allowing chemists to create a diverse array of derivatives for research and industrial applications .

Material Science

Polymer Applications:
this compound has potential applications in the development of new polymer materials. The compound's unique structure can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research is ongoing to explore its use in formulating advanced materials for electronics and coatings .

Case Studies

StudyFindingsApplication
Gaikwad et al. (2022)Demonstrated antimicrobial activity of related indene compounds through insilico docking studiesPotential use as antibacterial agents
Patent US4788130ADescribed novel 2,3-dihydro-1H-indene derivatives with anti-inflammatory and antioxidant propertiesDevelopment of therapeutic agents for cardiovascular and neurodegenerative diseases
PubChem DatabaseCompiled data on chemical properties and potential applications in drug formulationResource for researchers exploring new drug candidates

Mechanism of Action

The mechanism of action of (3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme-substrate interactions. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 2,3-Dihydro-1H-inden-1-one Derivatives

Compound Name Substituents Molecular Formula Key Functional Groups CAS Number
(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one C3: -CH₂OH (S-configuration) C₁₀H₁₀O₂ Ketone, hydroxymethyl 651013-89-7
5-Chloro-2,3-dihydro-1H-inden-1-one C5: -Cl C₉H₇ClO Ketone, chloro Not specified
4,5-Dimethyl-2,3-dihydro-1H-inden-1-one C4: -CH₃, C5: -CH₃ C₁₁H₁₂O Ketone, methyl 42348-88-9
(E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (IMDHI) C2: Indole-methylene C₁₇H₁₂N₂O Ketone, conjugated indole Not specified
2,3-Dihydro-3-(2-propyn-1-ylamino)-1H-inden-1-one C3: Propargylamine C₁₂H₁₁NO Ketone, propargylamine 1312077-05-6

Key Observations :

  • Stereochemical Influence: The (3S)-configuration contrasts with racemic or non-chiral analogs (e.g., 4,5-dimethyl derivatives), impacting biological activity and synthetic utility .
  • Electronic Effects : Conjugation in IMDHI extends π-electron delocalization, altering HOMO-LUMO gaps (calculated at -5.34 eV and -1.89 eV, respectively) compared to the target compound’s localized electronic structure .

Key Insights :

  • Efficiency : Palladium-catalyzed methods (e.g., ) offer superior yields (up to 99%) and stereocontrol compared to traditional Friedel-Crafts routes .
  • Challenges : The target compound’s synthesis likely requires chiral auxiliaries or enzymatic resolution, increasing complexity .

Key Findings :

  • Antimicrobial Potential: IMDHI’s activity against Gram-negative bacteria (e.g., E. coli) suggests that indenone-indole hybrids may outperform simpler hydroxymethyl derivatives .
  • Cytotoxicity: Sulfonamide-modified indenones () exhibit potent antitumor effects, whereas hydroxymethyl derivatives () show low toxicity, highlighting substituent-dependent bioactivity.

Biological Activity

(3S)-3-(Hydroxymethyl)-2,3-dihydro-1H-inden-1-one is a chiral compound belonging to the class of indanones. Its unique structural features confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H10OC_{10}H_{10}O and features a hydroxymethyl group that enhances its reactivity and interaction with biological targets. The stereochemistry at the 3-position is crucial for its biological function.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can interact with various receptors, potentially affecting signal transduction pathways.
  • Antioxidant Activity : The presence of hydroxymethyl groups may contribute to antioxidant properties, reducing oxidative stress in cells.

Biological Activity Overview

Activity Description
Enzyme InhibitionPotential inhibition of metabolic enzymes, affecting cellular metabolism.
Antioxidant PropertiesMay scavenge free radicals, reducing oxidative damage in cells.
Antimicrobial EffectsPreliminary studies suggest activity against certain bacterial strains.
CytotoxicityExhibits cytotoxic effects on cancer cell lines in vitro.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study evaluated the antimicrobial properties of various indanone derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .
  • Cytotoxic Effects :
    Research conducted on cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction through the activation of caspase pathways .
  • Antioxidant Studies :
    In vitro assays showed that the compound possesses antioxidant properties by effectively scavenging DPPH radicals. This suggests a protective role against oxidative stress-related diseases .

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